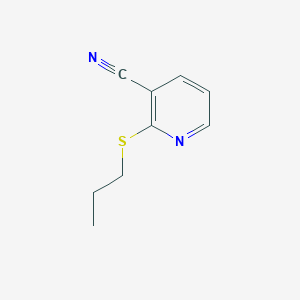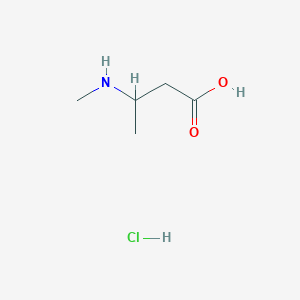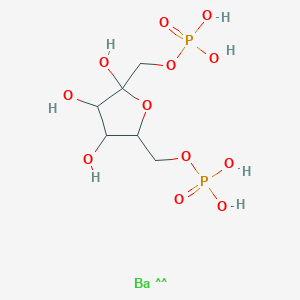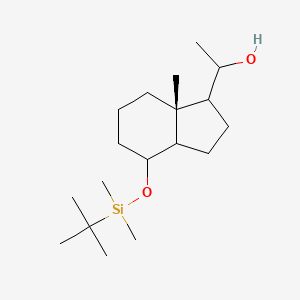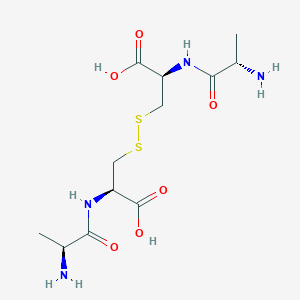
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is an organosilicon compound with the chemical formula C80H164O4Si. It is a colorless liquid known for its low volatility and high thermal stability at room temperature . This compound is primarily used as a chemical intermediate in various research and industrial applications.
準備方法
The synthesis of TETRAKIS(2-OCTYLDODECYLOXY)SILANE involves the reaction of silicon tetrachloride with 2-octyldodecanol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
SiCl4+4C20H42O→Si(OC20H42)4+4HCl
In industrial settings, the production of TETRAKIS(2-OCTYLDODECYLOXY)SILANE may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the synthesis process.
化学反応の分析
TETRAKIS(2-OCTYLDODECYLOXY)SILANE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and alcohols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes.
科学的研究の応用
TETRAKIS(2-OCTYLDODECYLOXY)SILANE is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of surfaces for biological assays and in the preparation of biocompatible materials.
Medicine: It is used in the development of drug delivery systems and in the synthesis of medical-grade silicones.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent thermal stability and low volatility.
作用機序
The mechanism of action of TETRAKIS(2-OCTYLDODECYLOXY)SILANE involves its ability to form stable siloxane bonds. The compound reacts with water or other nucleophiles to form silanols, which can further condense to form siloxane networks. These networks provide structural integrity and stability to the materials in which they are incorporated.
類似化合物との比較
TETRAKIS(2-OCTYLDODECYLOXY)SILANE is unique due to its long alkyl chains, which impart hydrophobicity and thermal stability. Similar compounds include:
TETRAKIS(2-HEXYLDECYLOXY)SILANE: This compound has shorter alkyl chains, resulting in different physical properties.
TETRAKIS(2-DODECYLOXY)SILANE: This compound has even shorter alkyl chains, leading to lower thermal stability compared to TETRAKIS(2-OCTYLDODECYLOXY)SILANE.
The uniqueness of TETRAKIS(2-OCTYLDODECYLOXY)SILANE lies in its combination of long alkyl chains and silicon-oxygen bonds, which provide a balance of hydrophobicity and stability.
特性
| { "Design of the Synthesis Pathway": "The synthesis of TETRAKIS(2-OCTYLDODECYLOXY)SILANE can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Octyldodecanol", "Sodium hydride", "Tetraethyl orthosilicate", "1-bromooctane", "Sodium iodide", "n-Butyllithium", "Chlorotrimethylsilane", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Octyldodecanol is reacted with sodium hydride to form the corresponding alkoxide.", "Step 2: Tetraethyl orthosilicate is added to the reaction mixture and allowed to react with the alkoxide to form the corresponding silanol.", "Step 3: The silanol is then reacted with 1-bromooctane in the presence of sodium iodide to form the corresponding alkylsilane.", "Step 4: The alkylsilane is then reacted with n-butyllithium to form the corresponding lithium alkylsilane.", "Step 5: Chlorotrimethylsilane is added to the reaction mixture to quench the lithium alkylsilane and form the corresponding trimethylsilyl alkylsilane.", "Step 6: The trimethylsilyl alkylsilane is then reacted with sodium hydroxide to form the corresponding silanol.", "Step 7: The silanol is then reacted with hydrochloric acid to form the corresponding chlorosilane.", "Step 8: The chlorosilane is then reacted with methanol to form the corresponding methoxysilane.", "Step 9: The methoxysilane is then reacted with hexane to form TETRAKIS(2-OCTYLDODECYLOXY)SILANE." ] } | |
CAS番号 |
151395-68-5 |
分子式 |
C80H164O4Si |
分子量 |
1218.24126 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


